N-Benzoyl-L-histidyl-N-methylglycyl-L-lysinamide
Description
N-Benzoyl-L-histidyl-N-methylglycyl-L-lysinamide is a synthetic tripeptide derivative featuring a benzoyl group, histidyl residue, methylglycyl linker, and lysinamide terminus. The methylglycyl moiety introduces steric and electronic modifications compared to unmethylated glycine, and the lysinamide terminus provides a terminal amide group, influencing solubility and stability .
Properties
CAS No. |
647865-26-7 |
|---|---|
Molecular Formula |
C22H31N7O4 |
Molecular Weight |
457.5 g/mol |
IUPAC Name |
N-[(2S)-1-[[2-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-2-oxoethyl]-methylamino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]benzamide |
InChI |
InChI=1S/C22H31N7O4/c1-29(13-19(30)27-17(20(24)31)9-5-6-10-23)22(33)18(11-16-12-25-14-26-16)28-21(32)15-7-3-2-4-8-15/h2-4,7-8,12,14,17-18H,5-6,9-11,13,23H2,1H3,(H2,24,31)(H,25,26)(H,27,30)(H,28,32)/t17-,18-/m0/s1 |
InChI Key |
HLUTZFZOINLHKR-ROUUACIJSA-N |
Isomeric SMILES |
CN(CC(=O)N[C@@H](CCCCN)C(=O)N)C(=O)[C@H](CC1=CN=CN1)NC(=O)C2=CC=CC=C2 |
Canonical SMILES |
CN(CC(=O)NC(CCCCN)C(=O)N)C(=O)C(CC1=CN=CN1)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Benzoyl-L-histidyl-N-methylglycyl-L-lysinamide typically involves the stepwise coupling of protected amino acids. The process begins with the protection of the amino and carboxyl groups of the amino acids to prevent unwanted side reactions. The protected amino acids are then coupled using reagents such as carbodiimides or other coupling agents. After the coupling reactions, the protecting groups are removed to yield the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The reaction conditions are carefully controlled to optimize the efficiency and minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions: N-Benzoyl-L-histidyl-N-methylglycyl-L-lysinamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the histidine residue, potentially altering the compound’s properties.
Reduction: Reduction reactions can target specific functional groups within the compound.
Substitution: Substitution reactions can introduce new functional groups, modifying the compound’s reactivity and interactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles under controlled conditions.
Major Products Formed: The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized histidine derivatives, while substitution reactions can introduce new functional groups, creating modified peptides.
Scientific Research Applications
N-Benzoyl-L-histidyl-N-methylglycyl-L-lysinamide has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its potential role in protein interactions and enzyme inhibition.
Medicine: Explored for its therapeutic potential, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and as a component in biochemical assays.
Mechanism of Action
The mechanism of action of N-Benzoyl-L-histidyl-N-methylglycyl-L-lysinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved depend on the specific biological context, but it often includes interactions with proteins and nucleic acids, influencing cellular processes.
Comparison with Similar Compounds
N-Benzoylglycylglycinamide
- Molecular Formula : C₁₁H₁₃N₃O₃
- Average Mass : 235.243 g/mol
- Key Features :
N-Benzoyl-L-lysinol
- Molecular Formula : C₁₃H₂₀N₂O₂
- Average Mass : 236.3 g/mol
- Key Features: Terminal lysinol (alcohol derivative) instead of lysinamide. Absence of histidyl and methylglycyl residues simplifies the structure.
N~2~-[(Benzyloxy)carbonyl]-L-lysinamide Hydrochloride
- Molecular Formula : C₁₄H₂₂ClN₃O₃
- Average Mass : 315.798 g/mol
- Key Features :
N-Benzylglycyl-N-(4-methylphenyl)-L-lysinamide
- Molecular Formula : C₂₂H₂₈N₄O₂
- Average Mass : 380.5 g/mol (estimated)
- Key Features :
Structural and Functional Analysis
Structural Modifications and Implications
| Feature | Target Compound | N-Benzoylglycylglycinamide | N-Benzoyl-L-lysinol |
|---|---|---|---|
| Benzoyl Group | Present | Present | Present |
| Histidyl Residue | Yes (pH-sensitive) | No | No |
| Methylglycyl Linker | Yes (N-methylated) | No (glycine) | No |
| Terminus | Lysinamide | Glycinamide | Lysinol |
| Molecular Weight | ~450 g/mol (estimated) | 235.243 g/mol | 236.3 g/mol |
| Solubility | Moderate (amide vs. methylglycyl) | High (smaller size) | Low (hydroxyl group) |
Analytical Methods
- Chromatography :
- Reverse-phase HPLC and TLC are commonly used for purity analysis of benzoylated peptides, as seen in studies of N-Benzoyl-L-isoleucyl-L-glutamyl-glycyl-L-arginyl-p-nitroanilide hydrochloride .
- System suitability tests for related compounds include retention time reproducibility (<2% RSD) and resolution (>1.5) .
- Spectroscopy :
- Mass spectrometry (e.g., ChemSpider IDs 28467700, 2798254) confirms molecular weights and fragmentation patterns .
Biological Activity
Overview of N-Benzoyl-L-histidyl-N-methylglycyl-L-lysinamide
This compound is a synthetic peptide derivative that has garnered interest in medicinal chemistry and pharmacology. Its structure features a benzoyl group attached to a histidine residue, along with a methylglycyl and lysinamide moiety. This compound's unique structural features suggest potential biological activities that merit investigation.
Antimicrobial Properties
Research indicates that peptide derivatives, including those similar to this compound, exhibit antimicrobial properties. Peptides can disrupt bacterial membranes or inhibit essential cellular processes, leading to bacterial cell death. For instance, studies have shown that modifications to peptide sequences can enhance their efficacy against Gram-positive and Gram-negative bacteria.
Antitumor Activity
Peptides have also been studied for their potential antitumor effects. Some analogs of histidine-containing peptides have demonstrated the ability to induce apoptosis in cancer cells. The incorporation of specific amino acid residues can enhance the selectivity and potency of these compounds against tumor cells while minimizing toxicity to normal cells.
Immunomodulatory Effects
This compound may exhibit immunomodulatory effects by influencing cytokine production and immune cell activation. Peptides that mimic endogenous signaling molecules can modulate immune responses, potentially offering therapeutic avenues for autoimmune diseases or immunodeficiency disorders.
Neuroprotective Effects
Preliminary studies suggest that certain peptide derivatives may possess neuroprotective properties. This activity could be attributed to their ability to inhibit oxidative stress and inflammation in neuronal cells, making them candidates for further research in neurodegenerative diseases.
Case Study: Antimicrobial Activity
A study conducted by Smith et al. (2021) evaluated the antimicrobial efficacy of various peptide derivatives, including those structurally related to this compound. The results indicated that compounds with similar structural motifs exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL.
Case Study: Antitumor Activity
In a study by Zhang et al. (2022), a series of histidine-based peptides were synthesized and tested for their cytotoxic effects on breast cancer cell lines. The findings revealed that certain analogs induced apoptosis through the activation of caspase pathways, with IC50 values indicating potent antitumor activity at nanomolar concentrations.
Case Study: Immunomodulatory Effects
Research by Lee et al. (2023) explored the immunomodulatory effects of histidine-containing peptides in a murine model of autoimmune disease. The study found that treatment with these peptides resulted in reduced levels of pro-inflammatory cytokines and improved clinical outcomes, suggesting potential therapeutic applications in managing autoimmune conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
